molecular formula C8H8BrN3 B6204328 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1780460-89-0

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B6204328
CAS No.: 1780460-89-0
M. Wt: 226.07 g/mol
InChI Key: NETFEPMNNIUDRQ-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzodiazoles. It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the substitution reaction on a benzodiazole ring. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazol-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-methyl-1H-1,3-benzodiazol-2-amine
  • 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Uniqueness

4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

1780460-89-0

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)

InChI Key

NETFEPMNNIUDRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=C1N

Purity

95

Origin of Product

United States

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